2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide
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Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, coupled with an isoindolin-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and isoindoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized forms of the imine or pyridine ring.
Reduction Products: Reduced forms of the imine group, yielding primary or secondary amines.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar properties.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: A related compound with a nitrile group instead of the isoindolin-1-imine moiety.
Uniqueness
The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide lies in its specific substitution pattern and the presence of the isoindolin-1-imine group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3.BrH/c15-11-5-9(14(16,17)18)6-20-13(11)21-7-8-3-1-2-4-10(8)12(21)19;/h1-6,19H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYUUMSTINUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=C(C=C(C=N3)C(F)(F)F)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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